molecular formula C16H10O B1240861 Pyrene-1,2-oxide

Pyrene-1,2-oxide

Cat. No.: B1240861
M. Wt: 218.25 g/mol
InChI Key: IRYBKFGKUNZRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Pyrene-1,2-oxide within Polycyclic Aromatic Hydrocarbon (PAH) Research

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds that are widespread environmental pollutants. cdc.gov Many PAHs are known for their mutagenic and carcinogenic properties, which often arise after metabolic activation to reactive intermediates such as epoxides and diol epoxides. researchgate.netwikipedia.orgwww.gov.uk Within this context, the study of PAH oxides is crucial. Pyrene (B120774) itself is not considered a carcinogen, but it is a model compound for the metabolism of more complex and carcinogenic PAHs like benzo[a]pyrene (B130552). ethz.chatamankimya.com The formation of this compound is a key step in the metabolic pathways of pyrene, providing insights into how these complex molecules are processed in biological systems and the environment. mdpi.com

Significance as a Key Intermediate in Pyrene Chemical and Biological Transformations

This compound is a highly reactive molecule due to the strained three-membered epoxide ring fused to the aromatic system. This reactivity makes it a central hub in the transformation of pyrene. In biological systems, its formation is often mediated by cytochrome P450 monooxygenases, and it is subsequently targeted by other enzymes like epoxide hydrolase, leading to a cascade of downstream metabolites. mdpi.comatamanchemicals.com Chemically, this compound can undergo a variety of reactions, including hydrolysis and rearrangements, to form different isomers of dihydroxypyrene and other derivatives. tandfonline.com The nature of these transformations is critical in determining the ultimate biological activity and environmental persistence of pyrene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10O

Molecular Weight

218.25 g/mol

IUPAC Name

3-oxapentacyclo[7.6.2.02,4.06,16.013,17]heptadeca-1(16),5,7,9(17),10,12,14-heptaene

InChI

InChI=1S/C16H10O/c1-2-9-4-5-11-8-13-16(17-13)12-7-6-10(3-1)14(9)15(11)12/h1-8,13,16H

InChI Key

IRYBKFGKUNZRSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5C4O5)C=C2

Origin of Product

United States

Synthesis and Formation Mechanisms

Chemical Synthesis Methodologies

The chemical synthesis of pyrene-1,2-oxide is a nuanced endeavor due to the inherent reactivity of the pyrene (B120774) core. The positions at the so-called "K-region" (C4-C5 and C9-C10) are electronically favored for electrophilic attack, making the selective functionalization of the C1-C2 bond a significant challenge. rsc.orgnsf.gov Consequently, both direct oxidation and more elaborate indirect routes have been explored.

Direct Oxidation of Pyrene and its Derivatives

Direct oxidation of the parent pyrene molecule typically results in a mixture of products. The use of strong oxidizing agents often leads to the formation of pyrene-1,6-dione and pyrene-1,8-dione. uky.edu Oxidation can also preferentially occur at the more reactive K-region. worktribe.com For instance, oxidation with sodium dichromate yields a mixture of 1,6- and 1,8-diones. uky.edu

Electrochemical methods have also been employed for pyrene oxidation. A multiwalled carbon nanotube-modified gold electrode has been used to oxidize pyrene to a redox-active quinone derivative. acs.org While direct oxidation methods offer a straightforward approach, achieving high selectivity for the 1,2-epoxide is difficult due to the higher electron density and reactivity of other positions on the pyrene ring system. rsc.orgnsf.gov

Indirect Synthetic Routes Involving Precursor Functionalization and Rearrangement

To overcome the regioselectivity challenges of direct oxidation, indirect synthetic strategies are often necessary to access less reactive positions on the pyrene molecule. rsc.orgnsf.gov These multi-step approaches involve the initial functionalization of the pyrene core to create a precursor that can then be chemically manipulated to form the desired 1,2-oxide.

One such strategy involves the functionalization of the pyrene nucleus at a more accessible position, followed by a series of reactions to build the desired epoxide ring at the 1,2-position. Rearrangement reactions can also play a role in accessing specific isomers. For example, the phospho-Fries rearrangement has been utilized to synthesize (1-hydroxy)-2-pyrenylphosphine derivatives from pyrenyl phosphate (B84403) precursors, demonstrating a method to introduce functionality at the 2-position. sioc-journal.cn While not directly yielding the oxide, this illustrates the principle of using rearrangements to achieve specific substitution patterns that could be precursors to epoxidation.

Regioselective Synthesis Approaches for Pyrene Epoxides

Achieving regioselective synthesis of a specific pyrene epoxide like the 1,2-isomer requires careful control over the reaction conditions and the use of specialized reagents. The inherent reactivity of pyrene favors substitution at the 1, 3, 6, and 8 positions for many electrophilic reactions. rsc.orgnsf.gov

To direct reactions to other sites, such as the 1,2-bond, chemists can employ several strategies. The use of bulky reagents can sterically hinder attack at the most reactive sites, thereby promoting reaction at less sterically crowded positions like C-2. rsc.org Another powerful technique is the use of directing groups. A functional group can be temporarily installed on the pyrene core to direct a subsequent reaction to a specific nearby position. This approach is well-documented for achieving site-selective C-H functionalization on various aromatic compounds, including pyrene. mdpi.com Although direct examples for the synthesis of this compound using these methods are not abundant in the literature, these principles form the foundation for any rational design of a regioselective synthesis.

Enzymatic and Biogenic Formation Pathways

In contrast to the challenges of chemical synthesis, biological systems have evolved highly specific enzymatic machinery capable of forming pyrene epoxides with remarkable regioselectivity. This biogenic formation is a key step in the metabolism and detoxification of polycyclic aromatic hydrocarbons (PAHs) in a wide range of organisms.

Role of Monooxygenase Enzymes in Pyrene Epoxidation

Monooxygenase enzymes, particularly those belonging to the cytochrome P450 (CYP) superfamily, are central to the epoxidation of pyrene in biological systems. nih.govpnas.org These enzymes catalyze the insertion of one atom of molecular oxygen into a substrate, a reaction that, in the case of aromatic compounds, typically forms an arene oxide. pnas.orgfrontiersin.org

Several human cytochrome P450 enzymes, including P450 1A1, 1A2, and 1B1, are known to metabolize PAHs like benzo[a]pyrene (B130552) through epoxidation. oup.comresearchgate.netacs.org Studies on pyrene metabolism have shown that P450 enzymes can oxidize pyrene at various positions. For instance, rat liver microsomes can convert pyrene to K-region epoxides, which are then hydrolyzed to the corresponding trans-4,5-dihydrodiol. nih.gov The formation of pyrene-1,2-diol has also been observed in metabolic studies, which strongly implies the transient existence of a this compound precursor that is subsequently hydrolyzed by epoxide hydrolase enzymes. nih.govnih.gov P450 2A13, for example, oxidizes pyrene primarily to 1-hydroxypyrene (B14473), but other P450s are implicated in the formation of dihydrodiols at various positions. nih.gov

The table below summarizes key monooxygenase enzymes involved in the epoxidation of pyrene and related PAHs.

Enzyme FamilySpecific Enzyme(s)Organism/SystemKey Finding
Cytochrome P450P450 1A1, P450 1B1Human, RatCatalyze the epoxidation of PAHs, including at the 1,2-position of pyrene, as an initial step in metabolism. acs.orgnih.govnih.gov
Cytochrome P450P450 1A2Rabbit, HumanInvolved in pyrene hydroxylation and can catalyze epoxidation reactions. nih.govnih.gov
Cytochrome P450P450 2A13HumanOxidizes pyrene, primarily to phenols, but contributes to the overall metabolic profile that includes dihydrodiols. nih.gov
Alkylglycerol MonooxygenaseNot directly studied with pyreneGeneralA class of tetrahydrobiopterin-dependent enzymes that catalyze monooxygenase reactions, representing a potential, though unexplored, pathway for pyrene epoxidation. pnas.org

Microbial Systems Catalyzing this compound Formation

A diverse array of microorganisms, including bacteria and fungi, can degrade pyrene as a source of carbon and energy. The initial step in these degradation pathways frequently involves the action of monooxygenase or dioxygenase enzymes, leading to the formation of epoxides. mdpi.compjoes.com

Several bacterial strains have been identified that can initiate the breakdown of pyrene at the C1 and C2 positions. Mycobacterium vanbaalenii PYR-1 is a well-studied example that can oxidize pyrene via two main pathways: one initiating at the K-region (C4-C5) and another at the C1-C2 positions. nih.gov The latter pathway proceeds through the formation of pyrene-1,2-diol, indicating the formation of this compound as an intermediate. nih.govethz.ch Fungi, such as Cunninghamella elegans and Pleurotus ostreatus, also metabolize PAHs using cytochrome P450 monooxygenases to form arene oxides, which are then converted to trans-dihydrodiols. frontiersin.org

The following table highlights some of the microbial systems known to be involved in the formation of pyrene epoxides, including the 1,2-isomer.

Microbial GenusSpecific Strain(s)TypeKey Metabolic Action on Pyrene
MycobacteriumM. vanbaalenii PYR-1, KMS, sp. AP1BacteriumInitiates degradation at both the C1-C2 and C4-C5 positions, forming the corresponding epoxides/diols. nih.govnih.govmdpi.comethz.ch
PseudomonasP. stutzeri P16BacteriumTransforms pyrene to cis-4,5-dihydro-4,5-dihydroxypyrene, indicating K-region oxidation. researchgate.net
BacillusB. cereus P21BacteriumPrimarily transforms pyrene to the K-region dihydrodiol. researchgate.net
CunninghamellaC. elegansFungusMetabolizes PAHs via cytochrome P450, forming arene oxides and trans-dihydrodiols. frontiersin.orgethz.ch
PleurotusP. ostreatusFungusDegrades pyrene to pyrene trans-4,5-dihydrodiol. frontiersin.org
Bacterial Systems (e.g., Mycobacterium vanbaalenii PYR-1, Mycobacterium sp. KMS)

Certain bacteria, particularly within the genus Mycobacterium, are well-documented for their ability to degrade polycyclic aromatic hydrocarbons (PAHs) like pyrene. mdpi.comresearchgate.net The initial steps of these degradation pathways often involve the introduction of oxygen atoms into the aromatic ring system.

Mycobacterium vanbaalenii PYR-1: This bacterium is recognized for its versatile metabolism of PAHs. nih.gov It can oxidize pyrene through multiple pathways, including an initial dioxygenation at the C-1 and C-2 positions. nih.gov However, a key pathway involves a monooxygenase reaction that forms this compound. ethz.ch This specific oxidation is considered a detoxification step. nih.gov The formation of pyrene cis-1,2-dihydrodiol as a metabolite by this strain further supports the existence of a this compound intermediate, which is subsequently hydrated. researchgate.net The enzymatic machinery responsible includes both monooxygenases and dioxygenases, allowing for a broad range of PAH transformations. nih.govasm.org

Mycobacterium sp. KMS: This strain also possesses the enzymatic capacity to degrade pyrene. nih.govresearchgate.net Studies have shown that when exposed to pyrene, Mycobacterium sp. KMS induces a range of enzymes, including cytochrome P450 and epoxide hydrolase. nih.govresearchgate.net While the primary reported pathway for this strain proceeds via the formation of pyrene-4,5-dione (B1221838), the presence and induction of these enzymes indicate the capability to form epoxide intermediates. nih.govresearchgate.netmdpi.com The detection of pyrene oxide as an intermediate in Mycobacterium cultures further suggests that monooxygenation is a viable metabolic route. mdpi.com

Table 1: Bacterial Formation of this compound and Related Metabolites

Bacterium Key Finding Relevant Metabolites Implied Intermediate Reference
Mycobacterium vanbaalenii PYR-1 Capable of oxidizing pyrene via a monooxygenase reaction. Pyrene cis-1,2-dihydrodiol, O-methylated derivatives of pyrene-1,2-diol. This compound nih.gov, ethz.ch, researchgate.net
Mycobacterium sp. KMS Induces cytochrome P450 and epoxide hydrolase upon pyrene exposure. Pyrene oxide was identified as an intermediate product in the culture. Pyrene oxide nih.gov, mdpi.com, researchgate.net
Fungal Systems (e.g., Aspergillus niger, Pleurotus ostreatus, Cunninghamella elegans)

Fungi, including both non-ligninolytic and white-rot varieties, contribute significantly to the environmental degradation of PAHs. ethz.chmdpi.com They often employ monooxygenase enzymes to initiate the attack on the pyrene molecule, leading to the formation of epoxides. ethz.ch

Aspergillus niger: This non-ligninolytic fungus is known to biodegrade pyrene. ethz.ch Metabolic pathways in Aspergillus niger SK 9317 show the formation of this compound through a monooxygenase-catalyzed reaction. ethz.ch The fungus further metabolizes pyrene into various products, including diols and quinones, which points to the involvement of cytochrome P450 monooxygenases. researchgate.net In some instances, immobilized A. niger has been shown to degrade a significant percentage of pyrene in soil slurry experiments. researchgate.net

Pleurotus ostreatus: This white-rot fungus metabolizes pyrene predominantly to pyrene trans-4,5-dihydrodiol. nih.govresearchgate.net The formation of a trans-dihydrodiol is a strong indicator of a mechanism involving epoxidation by a cytochrome P-450 monooxygenase, followed by enzymatic hydration by an epoxide hydrolase. nih.govasm.org Although the primary attack is on the 4,5-position (K-region), this demonstrates the fungus possesses the necessary enzyme system for forming epoxide intermediates from pyrene. researchgate.netasm.org The production of ligninolytic enzymes like manganese peroxidase and laccase also correlates with the degradation of pyrene in this organism. cabidigitallibrary.org

Cunninghamella elegans: This filamentous fungus is well-studied for its ability to oxidize PAHs in a manner similar to mammalian enzyme systems. osti.govresearchgate.net It can metabolize pyrene via a monooxygenase reaction to produce this compound. ethz.ch Research on its metabolism of other PAHs, such as benzo[a]pyrene, has shown it can form complex metabolites including diol epoxides, further confirming its sophisticated oxidative enzyme systems. nih.govnih.govpnas.org

Table 2: Fungal Formation of this compound and Related Metabolites

Fungus Key Finding Relevant Metabolites Implied Intermediate Reference
Aspergillus niger Capable of forming this compound via a monooxygenase reaction. 1-hydroxypyrene, pyrene diols, pyrene quinones. This compound ethz.ch, researchgate.net
Pleurotus ostreatus Metabolizes pyrene predominantly to pyrene trans-4,5-dihydrodiol. Pyrene trans-4,5-dihydrodiol. Pyrene-4,5-oxide nih.gov, asm.org, researchgate.net
Cunninghamella elegans Can directly form this compound through a monooxygenase reaction. Diol epoxides (from other PAHs). This compound nih.gov, ethz.ch

Characterization of Enzyme Systems Involved in Epoxidation

The biotransformation of pyrene to this compound is catalyzed by specific enzyme systems. The key enzymes implicated in this epoxidation reaction are cytochrome P450 monooxygenases.

In bacterial systems , particularly Mycobacterium vanbaalenii PYR-1, multiple cytochrome P450 (CYP) genes have been identified and characterized. nih.govresearchgate.net Three specific genes, cyp151 (pipA), cyp150, and cyp51, have been sequenced, and their protein products were found to be heme-containing P450s. nih.govresearchgate.net When expressed in E. coli, the enzymes PipA and Cyp150 were shown to produce monooxygenation metabolites of pyrene. nih.govresearchgate.net Proteomic studies of M. vanbaalenii PYR-1 and Mycobacterium sp. KMS have confirmed that a variety of CYPs and epoxide hydrolases are expressed and induced in the presence of pyrene. nih.govresearchgate.netasm.org The formation of trans-dihydrodiols from PAHs by these bacteria is catalyzed by cytochrome P450 monooxygenases to form an epoxide, which is then hydrolyzed by epoxide hydrolase. asm.orgnih.gov

Chemical Reactivity and Mechanistic Studies

Nucleophilic Ring-Opening Reactions

The strained three-membered epoxide ring of Pyrene-1,2-oxide makes it susceptible to nucleophilic attack, leading to ring-opening. This reactivity is a central feature of its chemistry.

Mechanisms of Epoxide Ring Opening

The opening of the epoxide ring in arene oxides like this compound can proceed through different mechanisms depending on the reaction conditions, particularly the pH. semanticscholar.org In aqueous media, both spontaneous (pH-independent) and acid-catalyzed pathways are observed. tandfonline.comnih.gov

Under neutral or basic conditions, the ring-opening typically follows an SN2 mechanism. libretexts.org A nucleophile, such as a hydroxide (B78521) ion, attacks one of the electrophilic carbon atoms of the epoxide. This attack occurs from the backside, leading to an inversion of stereochemistry at the point of attack. libretexts.org The high ring strain of the epoxide facilitates this reaction, even with a poor leaving group like an oxygen anion. libretexts.org

In an acidic environment, the epoxide oxygen is first protonated, which enhances the electrophilicity of the carbon atoms and makes the ring more susceptible to nucleophilic attack. libretexts.orgnih.gov The subsequent attack by a nucleophile, such as water, can proceed with significant SN1 character. libretexts.org This involves the formation of a carbocation-like transition state. nih.gov The stability of this carbocation intermediate plays a crucial role in determining the regioselectivity of the reaction. nih.gov For some polycyclic aromatic hydrocarbon epoxides, the rate-determining step for both hydrolysis and covalent binding to DNA involves the formation of a carbonium ion. nih.gov

Products of Ring Opening: Dihydrodiol Formation and Other Derivatives

The principal products resulting from the nucleophilic ring-opening of this compound are dihydrodiols. Specifically, the enzymatic hydration of this compound, often catalyzed by epoxide hydrolase, leads to the formation of pyrene-1,2-dihydrodiol. asm.org In biological systems, this often results in the trans-dihydrodiol. asm.org

However, non-enzymatic reactions can also occur. For instance, this compound can isomerize to form 1-hydroxypyrene (B14473), a phenolic derivative. asm.orgmdpi.com This isomerization is a common fate for arene oxides that are unstable in aqueous solutions. asm.org

The stereochemistry of the resulting diol is influenced by the reaction mechanism. Acid-catalyzed hydrolysis of some similar cyclo-penta fused epoxides has been shown to yield a majority of the cis-diol, even though it is the thermodynamically less stable product. tandfonline.comnih.govacs.org This outcome is attributed to transition state effects that selectively stabilize the pathway leading to the cis product. nih.gov

Influence of Catalysis (e.g., Acid-Catalyzed Reactions)

Catalysis significantly influences the rate and outcome of the epoxide ring-opening. Acid catalysis, in particular, dramatically accelerates the hydrolysis of epoxides. nih.gov The protonation of the epoxide oxygen makes it a better leaving group, facilitating the nucleophilic attack by water. libretexts.org

In the acid-catalyzed hydrolysis of benzo[a]pyrene (B130552) diol epoxide, a related PAH derivative, the reaction is a specific and general acid-catalyzed process. nih.gov The mechanism involves the formation of a carbonium ion intermediate, which then reacts with water. nih.gov Studies on model compounds like 5-methoxyacenaphthylene 1,2-oxide have shown that acid-catalyzed hydrolysis can predominantly form the less stable cis-diol over the more stable trans-diol, highlighting the role of transition state stabilization. nih.govacs.org

The table below summarizes the products from the reactions of a related cyclo-penta fused epoxide, 5-methoxyacenaphthylene 1,2-oxide, under different conditions, illustrating the influence of acid catalysis. nih.gov

Reaction Conditioncis-dioltrans-diolKetone
Acid-Catalyzed (0.1 M HClO₄)62%37%~1%
pH-Independent4%2%94%

Further Chemical Transformations of this compound

Following the initial ring-opening, the resulting products can undergo further chemical changes.

Hydrolysis Pathways

The primary hydrolysis product of this compound is pyrene-1,2-diol. mdpi.com This diol can be a substrate for further enzymatic reactions. The hydrolysis of epoxides is a critical detoxification pathway, as it converts the reactive epoxide into a less reactive diol. wikipedia.org The rate and mechanism of hydrolysis are pH-dependent. semanticscholar.org For some arene oxides, the spontaneous, pH-independent reaction primarily yields a ketone product through isomerization, while acid-catalyzed hydrolysis favors the formation of diols. tandfonline.comnih.gov

Conjugation Reactions

The phenolic product of this compound isomerization, 1-hydroxypyrene, is a key substrate for phase II conjugation reactions. asm.orgresearchgate.net These reactions are crucial for detoxification and excretion. asm.org The primary conjugation products observed in various species include glucuronide and sulfate (B86663) conjugates. researchgate.netresearchgate.net For example, 1-hydroxypyrene can be conjugated with sulfate to form 1-pyrenylsulfate. asm.org In many mammalian species, glucuronide conjugates are the dominant urinary metabolites of pyrene (B120774). researchgate.net These conjugation reactions increase the water solubility of the metabolites, facilitating their removal from the body. asm.org

Enzymatic Transformations and Biotransformation Pathways

Epoxide Hydrolase Activity on Pyrene-1,2-oxide

Epoxide hydrolases (EH) are crucial enzymes in the metabolism of xenobiotics. nih.govwur.nl These enzymes catalyze the hydrolysis of epoxide rings to form corresponding dihydrodiols. nih.govwur.nlqmul.ac.uk Microsomal epoxide hydrolase (mEH) is particularly important in the detoxification of a wide array of structurally diverse and potentially genotoxic epoxides formed during the metabolism of foreign compounds. nih.govwur.nlexcli.de

Hydrolysis to trans-Dihydrodiols

The primary role of epoxide hydrolase in the metabolism of this compound is its conversion to a trans-dihydrodiol. qmul.ac.ukmdpi.com This enzymatic hydration of the epoxide ring is a critical step in the detoxification pathway of PAHs. al-edu.com The formation of trans-dihydrodiols from arene oxides is a characteristic reaction catalyzed by microsomal epoxide hydrolase. qmul.ac.uk For instance, in the metabolism of pyrene (B120774), the formation of pyrene trans-4,5-dihydrodiol occurs through the hydration of the corresponding epoxide, a reaction catalyzed by epoxide hydrolase. asm.org Similarly, the metabolism of 1-nitrobenzo[e]pyrene by rat liver microsomes yields 1-nitro-BeP trans-4,5-dihydrodiol, a process involving epoxide hydrolase-catalyzed hydrolysis of the intermediate epoxide. nih.gov

The general reaction mechanism involves the addition of a water molecule to the epoxide, resulting in the opening of the three-membered ring to form a vicinal diol. wur.nl This process transforms the reactive electrophilic epoxide into a less reactive and more water-soluble compound, facilitating its further metabolism and excretion. wur.nl

Table 1: Examples of Epoxide Hydrolase-Catalyzed Hydrolysis of PAH Epoxides

Substrate Enzyme Product Organism/System
Pyrene-4,5-oxide Epoxide Hydrolase Pyrene trans-4,5-dihydrodiol Pleurotus ostreatus
1-Nitrobenzo[e]pyrene 4,5-oxide Epoxide Hydrolase 1-Nitrobenzo[e]pyrene trans-4,5-dihydrodiol Rat liver microsomes
Benzo[a]pyrene-4,5-oxide Epoxide Hydrolase Benzo[a]pyrene (B130552) trans-4,5-dihydrodiol Human lymphocytes, Rat liver microsomes
cis-Stilbene oxide Microsomal Epoxide Hydrolase (1R,2R)-1,2-diphenylethane-1,2-diol Not specified
Naphthalene 1,2-oxide Epoxide Hydrolase 1 1,2-Dihydronaphthalene-1,2-diol Human

Stereoselectivity of Epoxide Hydrolase-Catalyzed Reactions

Epoxide hydrolase exhibits stereoselectivity in its catalytic action, meaning it can preferentially act on one enantiomer of a chiral epoxide and can produce a specific stereoisomer of the dihydrodiol product. qmul.ac.ukacs.org The stereochemistry of the substrate can significantly influence both the rate and the regioselectivity of the hydrolysis reaction. ucanr.edu

In the metabolism of various PAHs, the stereoselective hydration by epoxide hydrolase plays a critical role in determining the ultimate biological activity of the parent compound. acs.orgnih.gov For example, with several PAH K-region epoxides, epoxide hydrolase was found to be highly regioselective, hydrating the C-O bond at a specific carbon of the epoxide ring to yield dihydrodiols enriched in a particular enantiomeric form. acs.org Studies with cDNA-expressed human and mouse epoxide hydrolase have demonstrated this high degree of regioselectivity. acs.orgnih.gov The enantiomeric composition of the resulting dihydrodiol metabolites is a direct consequence of the combined stereoselectivity of the initial epoxidation by cytochrome P450 enzymes and the subsequent regioselective hydration by epoxide hydrolase. acs.orgnih.gov

Substrate Specificity and Enzyme Kinetics

Microsomal epoxide hydrolase possesses a broad substrate specificity, enabling it to hydrolyze a wide range of epoxides, from simple aliphatic compounds to complex polycyclic aromatic hydrocarbons like benzo[a]pyrene-4,5-oxide. wur.nlal-edu.com This broad specificity is a key feature of its role in detoxifying numerous xenobiotic epoxides. excli.de

The kinetics of epoxide hydrolase activity can be influenced by various factors. For instance, the apparent Km values for some substrates in rat liver microsomes were found to be dependent on the amount of microsomes used. nih.gov When using purified epoxide hydrolase, the apparent Km for benzo[a]pyrene 11,12-oxide was dependent on the concentration of added lipid. nih.gov

Studies on human lymphocyte epoxide hydrolase using benzo(a)pyrene 4,5-oxide as a substrate showed specific activities that were about 1000-fold lower than those of human or rat liver microsomes. aacrjournals.org The specific activities in native lymphocytes from various donors showed interindividual variation. aacrjournals.org Furthermore, the interaction with other enzymes, such as cytochrome P450s, can activate microsomal epoxide hydrolase, and this activation can be substrate-dependent. nih.gov

Subsequent Enzymatic Metabolism of this compound Metabolites

Following the initial enzymatic transformations, the metabolites of this compound can undergo further metabolic reactions, leading to the formation of phenolic products and, ultimately, to products of ring cleavage.

Formation of 1-Hydroxypyrene (B14473) and Other Phenolic Products

One of the metabolic fates of this compound is its conversion to 1-hydroxypyrene. brenda-enzymes.orgwikipedia.org 1-Hydroxypyrene is a well-known metabolite of pyrene and is often used as a biomarker for exposure to PAHs. oup.com The formation of 1-hydroxypyrene from pyrene can be catalyzed by cytochrome P450 enzymes. nih.gov For example, human cytochrome P450 2A13 can oxidize pyrene to form 1-hydroxypyrene as a major product. nih.gov This 1-hydroxypyrene can then be further oxidized to dihydroxypyrenes, such as 1,6- and 1,8-dihydroxypyrene. nih.govresearchgate.net

In some cases, the formation of phenolic products can occur through the rearrangement of the initial epoxide intermediate. While the primary pathway for epoxide hydrolase is hydration to a dihydrodiol, non-enzymatic or other enzymatic pathways can lead to phenols.

Pathways to Ring Cleavage Products

The ultimate degradation of pyrene involves the opening of the aromatic ring system. The dihydrodiol metabolites formed from the hydrolysis of pyrene epoxides are key intermediates in this process. Following the formation of a dihydrodiol, a subsequent dehydrogenation reaction can rearomatize the ring, forming a diol (dihydroxypyrene). oup.comnih.gov This diol can then be acted upon by ring-cleavage dioxygenases. mdpi.compjoes.comnih.gov

These dioxygenases cleave the aromatic ring, typically adjacent to the hydroxyl groups (ortho-cleavage) or between them (meta-cleavage), leading to the formation of dicarboxylic acids. oup.comnih.gov For example, in the degradation pathway of pyrene by some bacteria, 4,5-dihydroxy-pyrene is cleaved to form phenanthrene-4,5-dicarboxylic acid. nih.gov This dicarboxylic acid can then undergo further decarboxylation and oxidation steps, eventually leading to intermediates that can enter central metabolic cycles like the TCA cycle. mdpi.comoup.com

Comparative Biotransformation Studies Across Diverse Organisms

Bacterial Metabolic Pathways of Pyrene Epoxides

Bacteria, particularly those isolated from PAH-contaminated environments, are proficient in degrading pyrene. mdpi.com The initial enzymatic attack can occur at different positions on the pyrene molecule, including the C1-C2 bond, leading to the formation of this compound. ethz.chnih.gov

Several bacterial genera are notable for their ability to metabolize pyrene and its epoxides:

Mycobacterium: Species like Mycobacterium vanbaalenii PYR-1 are well-studied for their pyrene degradation capabilities. nih.govcapes.gov.brasm.orgnih.gov This bacterium can oxidize pyrene at the C-1 and C-2 positions, a process initiated by monooxygenase or dioxygenase enzymes, which results in the formation of this compound. ethz.chnih.gov This epoxide is an unstable intermediate that is subsequently detoxified. The genome of M. vanbaalenii PYR-1 contains genes for enzymes such as epoxide hydrolases, which are responsible for hydrating the epoxide ring to form the corresponding diol, in this case, 1,2-dihydroxy-1,2-dihydropyrene. ethz.chmdpi.comnih.gov Proteomic studies have confirmed that upon exposure to pyrene, various enzymes including aromatic-ring-hydroxylating dioxygenases, dihydrodiol dehydrogenases, and epoxide hydrolases are significantly induced. nih.gov

Rhodococcus: Strains of Rhodococcus are capable of degrading high molecular weight PAHs. mdpi.commicrobiologyresearch.orgepa.gov Their metabolic machinery involves ring-hydroxylating oxygenases and cytochrome P450 monooxygenases, which can initiate the degradation by forming epoxides. frontiersin.org For example, Rhodococcus wratislaviensis has been shown to degrade pyrene, a process that likely involves epoxide intermediates. researchgate.net

Pseudomonas: Pseudomonas aeruginosa is another bacterium that can utilize pyrene as a carbon source. nih.govexlibrisgroup.comcapes.gov.br While direct detection of this compound is challenging due to its reactivity, the identified metabolites, such as those in the phthalic acid and salicylate (B1505791) pathways, are consistent with an initial epoxidation step followed by ring cleavage. nih.govccamp.res.in The presence of genes encoding for dioxygenase enzymes in P. aeruginosa further supports its potential to form pyrene epoxides during metabolism. ccamp.res.inresearchgate.net

Table 1: Bacterial Biotransformation of Pyrene Epoxides

Bacterial GenusKey Enzymes InvolvedPrimary Transformation of this compoundResulting Metabolites
MycobacteriumMonooxygenases, Dioxygenases, Epoxide HydrolaseHydration1,2-dihydroxy-1,2-dihydropyrene
RhodococcusRing-Hydroxylating Oxygenases, Cytochrome P450 MonooxygenasesRing Hydroxylation/CleavageDownstream ring-fission products
PseudomonasDioxygenasesRing CleavageMetabolites of the Phthalic Acid and Salicylate Pathways

Fungal Metabolic Pathways of Pyrene Epoxides

Fungi, including both soil fungi and white-rot fungi, metabolize PAHs primarily through a system involving cytochrome P450 monooxygenases. mdpi.commdpi.com This system is analogous to the one found in mammalian liver cells and is a key mechanism for detoxification.

The fungal transformation of pyrene epoxides follows a general pathway:

Cytochrome P450 Monooxygenase Action: The process begins with a cytochrome P450 monooxygenase inserting an oxygen atom into the pyrene structure to form an arene oxide, such as this compound. ethz.chnih.gov

Epoxide Hydrolase Action: The resulting epoxide is often a substrate for epoxide hydrolase, which catalyzes the addition of water to open the epoxide ring, typically forming a trans-dihydrodiol. asm.orgasm.org For this compound, this would yield trans-1,2-dihydroxy-1,2-dihydropyrene.

Phenol Formation: Alternatively, the unstable this compound can undergo non-enzymatic rearrangement to form phenols, such as 1-hydroxypyrene (also known as 1-pyrenol). asm.orgnih.gov

Several fungal genera demonstrate this metabolic capability:

Aspergillus: Aspergillus niger metabolizes pyrene using cytochrome P-450 monooxygenase systems. nih.govscispace.com The identification of metabolites like 1-hydroxypyrene and dihydroxypyrenes in A. niger cultures supports a pathway that proceeds via a pyrene oxide intermediate. nih.govasm.org The Eawag-BBD pathway database explicitly lists Aspergillus niger SK 9317 as an organism that forms this compound. ethz.ch

Penicillium: Species such as Penicillium chrysogenum and Penicillium glabrum also utilize cytochrome P450 monooxygenase systems to oxidize PAHs. mdpi.comkahedu.edu.innih.gov The formation of monophenols and diphenols is a hallmark of this process, indicating the formation and subsequent rearrangement or hydration of epoxide intermediates. mdpi.com

White-Rot Fungi (Trametes, Pleurotus): Ligninolytic fungi like Trametes versicolor and Pleurotus ostreatus are highly effective at degrading PAHs. bio-conferences.orgasm.org Their mechanism involves both extracellular ligninolytic enzymes and intracellular cytochrome P-450 monooxygenases. asm.org Studies on Pleurotus ostreatus have shown the formation of trans-dihydrodiols from PAHs, which confirms the involvement of a cytochrome P-450 and epoxide hydrolase pathway, and thus the transient existence of pyrene epoxides. asm.orgasm.org

Table 2: Fungal Biotransformation of Pyrene Epoxides

Fungal Genus/GroupKey Enzymes InvolvedPrimary Transformation of this compoundResulting Metabolites
AspergillusCytochrome P450 MonooxygenaseHydration/Rearrangement1-Hydroxypyrene, Dihydroxypyrenes
PenicilliumCytochrome P450 MonooxygenaseHydration/RearrangementMonophenols, Diphenols, Dihydrodiols
White-Rot Fungi (e.g., Pleurotus)Cytochrome P450 Monooxygenase, Epoxide HydrolaseHydrationtrans-Dihydrodiols

In Vitro Enzymatic System Analysis for this compound Transformations

In vitro studies using isolated enzymatic systems, particularly mammalian hepatic microsomes, provide a clear model for the biotransformation of PAHs and their epoxides. These systems contain a high concentration of cytochrome P450 (CYP) enzymes and epoxide hydrolases, which are central to xenobiotic metabolism. nih.gov

The transformation of pyrene in these systems confirms the pathways observed in fungi and provides greater detail on the specific enzymes involved:

Formation of Epoxides: The initial step is the oxidation of the parent PAH by CYP enzymes, with isoforms like CYP1A1 and CYP1B1 being particularly important for the activation of most carcinogenic PAHs. nih.govnih.gov This reaction forms various epoxides, including this compound.

Metabolism of Epoxides: Once formed, the this compound can follow several routes. It can be hydrated by microsomal epoxide hydrolase to form a dihydrodiol. nih.gov Alternatively, it can be conjugated with glutathione (B108866) by glutathione S-transferases or rearrange to form phenols. The formation of these various metabolites—epoxides, phenols, and diols—is well-documented in in vitro assays. nih.govnih.gov

Quinone Formation: In some pathways, the dihydrodiols formed from epoxides can be further oxidized by dehydrogenases to form catechols, which can then auto-oxidize or be enzymatically converted to quinones. nih.gov

Table 3: In Vitro Enzymatic Transformations of this compound

Enzymatic SystemKey EnzymesTransformation ReactionProducts
Hepatic MicrosomesCytochrome P450 (e.g., CYP1A1, CYP1B1)Epoxidation of PyreneThis compound
Hepatic MicrosomesEpoxide HydrolaseHydration of this compoundPyrene-1,2-dihydrodiol
In Vitro SystemsDehydrogenasesOxidation of DihydrodiolsPyrene-quinones (via catechol intermediate)

Analytical Methodologies for Characterization and Detection

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for determining the molecular structure and concentration of pyrene (B120774) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy, and Circular Dichroism (CD) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of pyrene metabolites. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the number and connectivity of atoms.

In the study of pyrene metabolism, ¹H NMR is used to identify the structure of isolated metabolites. For instance, the characterization of metabolites like cis-4,5-pyrene-dihydrodiol and pyrene-4,5-dione (B1221838) relies on comparing their ¹H NMR spectra with those of synthesized standards. nih.gov The chemical shifts (δ), coupling constants (J), and multiplicity of the proton signals in the aromatic and aliphatic regions of the spectrum allow for the precise assignment of the protons and the determination of the relative stereochemistry of substituents. acs.org For example, the aromatic regions of one-dimensional ¹H NMR spectra can clearly distinguish between a parent compound and its metabolites by revealing changes in the proton environment, such as the appearance of new aromatic protons. researchgate.net Two-dimensional NMR techniques, like COSY and NOESY, can further establish proton-proton connectivities and spatial proximities, which is essential for confirming complex structures like those of benzo[a]pyrene (B130552) diol epoxide (BPDE) adducts. acs.org

Table 1: Representative ¹H NMR Chemical Shifts for a Benzo[a]pyrene Diol Epoxide Derivative Adduct

This table illustrates the type of data obtained from ¹H NMR analysis for a complex PAH metabolite. The specific shifts and couplings are used to define the molecular structure and conformation. acs.org

ProtonChemical Shift (δ, ppm) - Major Conformer
H₆8.493 (s)
H₃8.248 (d)
H₁8.198 (d)
H₅8.170 (d)
H₄8.114 (d)
H₁₂8.082 (d)
H₂8.011 (t)
H₆''7.920 (d)
H₁₁7.714 (d)
H₅''5.98 (d)
H₁'5.67 (t)
H₄'4.91 (d)
H₃'3.99
H₂'1.51 + 1.56 (m)
Data derived from a study on a benzo[a]pyrene diol epoxide-deoxycytidine adduct, demonstrating the complexity and resolution of NMR in metabolite characterization. acs.org

Mass Spectrometry (MS) is a cornerstone technique for the identification and quantification of pyrene metabolites due to its exceptional sensitivity and specificity. nih.gov When coupled with chromatographic separation methods like Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (LC-MS), it allows for the analysis of individual compounds in complex mixtures. nih.govnih.govasm.org

MS identifies compounds based on their mass-to-charge ratio (m/z). Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used. nist.govugent.be For pyrene, the molecular ion peak ([M]⁺ or [M+H]⁺) is readily observed, confirming its molecular weight. researchgate.net For example, in laser desorption/ionization (LDI) MS, pyrene shows a protonated molecule at m/z 203. researchgate.net

The identification of pyrene metabolites, such as 1-hydroxypyrene (B14473) and cis-4,5-pyrene-dihydrodiol, is achieved by comparing their mass spectra and retention times with those of authentic standards. nih.govasm.org Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting the parent ion into characteristic product ions. This fragmentation pattern serves as a molecular fingerprint, enabling the identification of adducts formed between reactive metabolites like benzo[a]pyrene diol epoxide (BPDE) and DNA bases. ugent.be The analysis of these fragments can reveal the site of adduction on the heterocyclic moiety. ugent.be

Table 2: Mass Spectrometric Data for Pyrene and a Related Metabolite Adduct

Compound / AdductIonization ModeObserved m/zIon Type
PyreneLDI203[pyrene+H]⁺
BPDE-dCMP AdductESI (+)531.2[M]⁺
BPDE-dCMP AdductESI (+)553.2[M+Na]⁺
BPDE-dCMP AdductESI (+)569.2[M+K]⁺
Data compiled from studies on pyrene and benzo[a]pyrene diol epoxide (BPDE) adducts. acs.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy and fluorescence spectroscopy are fundamental techniques for detecting and monitoring pyrene and its derivatives, leveraging their characteristic electronic transitions. nih.govasm.org Pyrene and other polycyclic aromatic hydrocarbons exhibit strong UV absorbance due to their extensive π-electron systems.

The UV-Vis absorption spectrum of a compound provides a unique fingerprint that can be used for identification and quantification. The spectra of pyrene metabolites are compared with authentic standards for confirmation. asm.orgasm.org For example, pyrene exhibits characteristic absorption bands, and its derivatives show spectra that are shifted depending on the nature and position of the substituents. researchgate.netresearchgate.net The absorption spectrum of pyrene derivatives typically shows distinct bands; for instance, bands at shorter wavelengths are often attributed to π–π* transitions, while bands at longer wavelengths can be due to n−π* transitions. nih.gov

Fluorescence spectroscopy is particularly sensitive for detecting PAHs. Pyrene is well-known for its strong fluorescence emission. nih.gov The technique is used in HPLC systems with fluorescence detectors for the highly sensitive quantification of pyrene metabolites. iupac.orgsciex.com A key feature of pyrene fluorescence is its sensitivity to the local environment, which allows it to be used as a probe. Another important phenomenon is the formation of an "excimer" (excited dimer) at higher concentrations, which results in a broad, red-shifted emission band compared to the structured monomer emission. acs.orgcore.ac.uk This property is extensively used in various applications to study molecular interactions and aggregations. acs.org

Table 3: UV-Visible Absorption Maxima (λmax) for Pyrene and Related Metabolites

CompoundSolvent/MediumAbsorption Maxima (λmax, nm)
PyreneChloroform340
PyreneAqueous Micellar Solution337
Pyrene trans-4,5-dihydrodiolNot SpecifiedNot Specified in Snippets
1-PyrenylsulfateNot SpecifiedNot Specified in Snippets
N-(4-nitro-phenyl)-N′-pyren-1-ylmethyl-ene-ethane-1,2-diamine (PyDA-NP)Acetonitrile (B52724)430 (emission)
Data compiled from various spectroscopic studies of pyrene and its derivatives. researchgate.netresearchgate.netnih.gov

Circular Dichroism (CD) spectroscopy is an essential technique for determining the absolute configuration (stereochemistry) of chiral molecules. Since metabolic processes are often stereospecific, leading to the formation of specific enantiomers, CD spectroscopy is vital for characterizing pyrene metabolites.

When pyrene is metabolized in biological systems, chiral centers can be introduced, as seen in the formation of dihydrodiols. For example, the metabolism of pyrene by the fungus Pleurotus ostreatus produces pyrene trans-4,5-dihydrodiol predominantly in the R,R configuration. asm.org This stereochemical assignment is made by analyzing the CD spectrum, which measures the differential absorption of left and right circularly polarized light. The resulting spectrum, with its characteristic positive or negative bands (Cotton effects), can be compared to standards or theoretical models to determine the molecule's absolute stereochemistry. asm.org The technique is also instrumental in studying the conformation of DNA adducts formed from diol epoxides, where the CD spectrum provides insights into how the pyrene moiety is oriented within the DNA helix. acs.orgsci-hub.se

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Detection and Monitoring

Chromatographic Separation Techniques

Chromatographic techniques are the primary methods used to separate Pyrene-1,2-oxide and its derivatives from complex environmental or biological samples, enabling subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pyrene and its metabolites. nih.govresearchgate.net Its high resolution and adaptability make it ideal for separating structurally similar compounds within a complex mixture. The initial metabolites from pyrene degradation are typically isolated using HPLC before being characterized by spectroscopic techniques. asm.org

Reversed-phase HPLC is the most common mode used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase, often a mixture of acetonitrile and water or methanol (B129727) and water. iupac.orgresearchgate.net Compounds are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column. By using a gradient elution, where the mobile phase composition is changed over time, a wide range of metabolites with varying polarities can be separated in a single run. sciex.com

HPLC systems are coupled with various detectors for quantification. UV-Vis and fluorescence detectors are standard choices for PAH analysis due to their sensitivity and the strong chromophoric and fluorophoric nature of these compounds. iupac.orgresearchgate.net The combination of HPLC with a fluorescence detector is specified by regulatory bodies for the sensitive determination of PAHs in food and environmental samples. nih.gov

Table 4: Typical HPLC System Parameters for PAH Analysis

ParameterDescription
Column Reversed-phase C18 (e.g., Vydac for PAHs, Lichrosorb RP-18)
Mobile Phase Gradient of Acetonitrile and Water
Detector Fluorescence Detector (e.g., Excitation: 384 nm, Emission: 408 nm for Benzo[a]pyrene) or UV-Diode Array Detector (DAD)
Application Separation and quantification of pyrene and its metabolites from environmental and biological matrices.
Data compiled from standard methods for PAH analysis. iupac.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

Isotopic Labeling and Tracer Studies for Pathway Elucidation (e.g., ¹⁸O₂ incorporation)

Isotopic labeling is a critical technique used to trace the metabolic fate of a compound and elucidate its transformation pathways. By replacing an atom in a molecule with its heavier, stable isotope (e.g., replacing ¹⁶O with ¹⁸O), researchers can track the incorporation of that atom into metabolic products. This method provides direct evidence for specific enzymatic reactions.

In the study of pyrene metabolism, the use of labeled molecular oxygen (¹⁸O₂) helps to determine the mechanism of the initial oxidative attack on the pyrene ring. The formation of epoxides, such as this compound, is a key initial step in the metabolism of pyrene by certain organisms. Studies on analogous PAHs have shown that cytochrome P450 monooxygenases are often responsible for this initial oxidation. epdf.pub

Experiments using ¹⁸O₂ have demonstrated that one atom of molecular oxygen is incorporated into the product during this initial hydroxylation step. epdf.pub This finding is a hallmark of monooxygenase activity. The involvement of cytochrome P450 monooxygenase in the formation of an epoxide intermediate like this compound is further supported by these tracer studies. epdf.pub this compound is considered a precursor to other metabolites, such as 1-pyrenol, in proposed degradation pathways. The use of isotopic labeling thus provides conclusive evidence for the specific biochemical reactions that initiate the breakdown of the pyrene molecule.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, TDDFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for studying the electronic structure and properties of polycyclic aromatic hydrocarbon (PAH) derivatives. These quantum chemical calculations allow for a detailed understanding of geometry, molecular orbitals, and reactivity.

The introduction of an epoxide ring onto the pyrene (B120774) core at the 1,2-position induces significant changes in its geometry. While the parent pyrene molecule is planar, the sp3-hybridized carbon atoms of the oxirane ring in pyrene-1,2-oxide cause a deviation from planarity. Computational studies on related pyrene oxides, such as pyrene-4,5-dione (B1221838) and dibenzo[a,l]pyrene (B127179) diol epoxides, have shown that oxidation leads to distorted aromatic ring systems. nih.govchemrxiv.orgchemrxiv.org For this compound, geometry optimization using DFT methods would be expected to reveal a puckering of the saturated ring containing the epoxide.

The electronic properties of pyrene derivatives are significantly influenced by substitution. acs.org The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity and its optical and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. scirp.org

Computational studies on various pyrene derivatives show that the HOMO-LUMO gap can be tuned by adding different functional groups. rsc.orgresearchgate.netresearchgate.netnih.gov For instance, the introduction of chloro-substituents affects the HOMO and LUMO energy levels. scirp.org In the case of pyrene oxides, oxidation generally leads to a modification of the electronic structure. mdpi.com The epoxide group in this compound, being an electron-withdrawing feature, is expected to lower the energy of the LUMO, thereby affecting the HOMO-LUMO gap and influencing the molecule's susceptibility to nucleophilic attack. TD-DFT calculations are instrumental in predicting the electronic absorption spectra that arise from transitions between these orbitals. rsc.orgresearchgate.net

Pyrene DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational MethodReference
Pyrene-5.83-2.003.83B3LYP/6-311G scirp.org
1-Chloropyrene-5.87-2.093.78B3LYP/6-311G scirp.org
Pyrene-based Schiff base (PAP1)-5.66-2.323.34PBE0/6-311+G(d,p) researchgate.net
1-Nitropyrene (Epoxidation product: 4,5-epoxide)N/A9.42 (Energy Barrier kcal/mol)DFT acs.org

This table presents data for related pyrene compounds to provide context for the electronic properties of this compound. Data for this compound itself is not explicitly available in the cited literature.

Quantum chemical calculations are essential for mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining activation barriers. The reactions of PAH epoxides, particularly their hydrolysis, have been a major focus of computational studies due to their biological significance.

For the related benzo[a]pyrene (B130552) diol epoxides (BPDE), DFT studies have elucidated the mechanisms of acid-catalyzed hydrolysis. acs.org These reactions are proposed to proceed through the formation of an intermediate carbocation, followed by the attack of water. acs.org Transition state analysis reveals that the energy barriers for these steps determine the reaction rate and product distribution. nih.govacs.org For example, in the acid-catalyzed hydrolysis of 5-methoxyacenaphthylene 1,2-oxide, computational results show that transition state effects selectively stabilize the pathway leading to the less stable cis-diol product. acs.org It is reasonable to infer that this compound undergoes similar acid-catalyzed ring-opening reactions, where protonation of the epoxide oxygen is followed by nucleophilic attack by water, proceeding through a carbocation-like transition state. The energetics of this pathway, including the stability of intermediates and the height of activation barriers, could be precisely modeled using DFT.

The solvent environment can significantly impact the reactivity and interactions of molecules. Computational models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are used to simulate these effects. chemrxiv.orgresearchgate.netacs.org

Studies on pyrene oxides and diol epoxides have demonstrated the importance of including solvent effects in theoretical calculations. chemrxiv.orgnih.gov For example, computations on pyrene-4,5-dione dimers in toluene (B28343) solution showed that oxidation leads to stronger intermolecular interactions and reduced solubility compared to pyrene. chemrxiv.orgchemrxiv.org For this compound, solvent is expected to play a crucial role in its reactions. In aqueous media, explicit water molecules can participate directly in reaction mechanisms, such as hydrolysis, by acting as proton relays or nucleophiles. nih.gov Continuum solvent models can account for the bulk electrostatic effects of the solvent, which can stabilize charged intermediates and transition states, thereby altering reaction energetics and pathways compared to the gas phase. nih.gov

Reaction Pathway Energetics and Transition State Analysis for Epoxide Reactions

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecular systems over time, offering insights into conformational changes, intermolecular interactions, and processes like solvation and binding.

While specific MD simulations for this compound are not prominent in the literature, extensive simulations have been performed on related systems. For example, MD simulations have been used to study the conformational dynamics of tetrols derived from dibenzo[a,l]pyrene diol epoxides, identifying multiple stable conformers and their structural characteristics. nih.gov Other studies have focused on the interaction of benzo[a]pyrene diol epoxide (BPDE) with DNA, simulating how the carcinogen forms covalent adducts and how the structure of the DNA is subsequently altered. nih.gov Furthermore, excited-state MD simulations have been applied to substituted guanine-benzo[a]pyrene diol epoxide systems to understand their fluorescence and charge transfer properties. chemrxiv.org

MD simulations could be powerfully applied to this compound to explore its behavior in various environments. For instance, simulations could model its interaction with lipid bilayers to understand its potential to penetrate cell membranes or its binding within the active site of metabolic enzymes like cytochrome P450 or epoxide hydrolase.

Mechanistic Insights Derived from Computational Modeling of Chemical and Enzymatic Reactions

Computational modeling is a vital tool for elucidating the complex mechanisms of chemical and enzymatic reactions involving PAHs and their metabolites.

The metabolic activation of PAHs like pyrene is often initiated by cytochrome P450 (CYP) enzymes, which catalyze oxidation reactions. mdpi.com Computational studies, including molecular docking and DFT, have been used to identify which CYP isozymes are most active in metabolizing specific PAHs and to predict the preferred sites of epoxidation. acs.org For instance, in the metabolism of 1-nitropyrene, epoxidation was found to have a lower energy barrier than hydroxylation, with 9,10-epoxide and 4,5-epoxide identified as major products. acs.org Similar computational approaches could pinpoint the specific CYP enzymes responsible for converting pyrene to this compound and rationalize the regioselectivity of this epoxidation.

Following enzymatic formation, the subsequent chemical reactions of the epoxide are also amenable to computational investigation. The reaction of PAH epoxides with biological nucleophiles, such as DNA bases, is a critical step in their mechanism of carcinogenicity. researchgate.net Computational modeling of benzo[a]pyrene diol epoxide (BPDE) has provided detailed mechanistic insights into its reaction with guanine, including the structure of the resulting adducts and the thermodynamics of their formation. nih.govnih.gov These studies suggest that the reaction of this compound with DNA would likely proceed via an SN2-type mechanism, where a nucleophilic site on a DNA base attacks one of the carbon atoms of the epoxide ring. nih.gov Computational models can predict the most likely sites of adduction and the stereochemical outcome of such reactions, providing a molecular-level understanding of the potential toxicity of this compound.

Q & A

Q. What are the recommended methods for synthesizing and purifying Pyrene-1,2-oxide in the laboratory?

this compound synthesis typically involves epoxidation of pyrene using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or peracetic acid. Key considerations include:

  • Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) under inert atmospheres (argon/nitrogen) to prevent side reactions.
  • Catalyst optimization : For regioselectivity, evaluate Lewis acids (e.g., BF₃·OEt₂) or base additives (e.g., triethylamine) to stabilize intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization. Confirm purity via NMR (¹H/¹³C), HPLC, and mass spectrometry (EI-MS or ESI-MS) .

Q. How should researchers safely handle and store this compound to minimize degradation?

this compound is prone to peroxide formation and hydrolytic degradation. Best practices include:

  • Storage : Under inert gas (argon) in amber glass vials at –20°C.
  • Testing : Regularly monitor peroxide levels using test strips or iodometric titration (threshold: >10 ppm requires disposal) .
  • Labeling : Record dates of receipt, opening, and peroxide tests on containers .

Q. What computational methods are suitable for predicting the electronic structure of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., cc-pVTZ) provides reliable predictions for:

  • Electrophilic reactivity : Localized electron density at the epoxide oxygen.
  • Thermochemical properties : Atomization energies and ionization potentials (average error <3 kcal/mol with exact-exchange functionals) .

Advanced Research Questions

Q. How can conflicting data on this compound’s mutagenicity be resolved?

Discrepancies in mutagenicity assays (e.g., Ames test vs. in vitro mammalian cell assays) may arise from:

  • Confounding structural alerts : Coexisting nitro or aromatic amine groups in derivatives can skew results .
  • Metabolic activation : Use S9 liver microsomal fractions to assess bioactivation pathways.
  • Mechanistic studies : DNA adduct profiling (³²P-postlabeling) or Comet assays to distinguish direct DNA damage from indirect oxidative stress .

Q. What experimental strategies can elucidate the role of this compound’s epoxide ring in nucleophilic reactions?

To probe reactivity:

  • Kinetic studies : Monitor ring-opening with nucleophiles (e.g., thiols, amines) via UV-Vis or stopped-flow spectroscopy.
  • Isotopic labeling : Use ¹⁸O-labeled epoxide to track oxygen redistribution in hydrolysis products.
  • DFT-guided design : Calculate transition-state barriers for SN2 vs. SN1 mechanisms under varying solvent polarities .

Q. How should researchers address inconsistencies in reported catalytic efficiencies for this compound epoxidation?

Contradictions may stem from:

  • Substrate purity : Residual pyrene or diol byproducts can inhibit catalysts. Pre-purify starting materials via sublimation.
  • Solvent effects : Compare polar aprotic (e.g., acetonitrile) vs. nonpolar solvents (toluene) on reaction rates.
  • Systematic parameter variation : Use Design of Experiments (DoE) to optimize temperature, catalyst loading, and oxidant stoichiometry .

Q. What methodologies validate the environmental stability of this compound degradation products?

  • Advanced analytics : LC-HRMS for metabolite identification; QSAR models to predict ecotoxicity.
  • Photolysis studies : Expose to UV light (254 nm) in aqueous/organic matrices, followed by TOC analysis for mineralization rates.
  • Microcosm assays : Evaluate microbial degradation in soil/water systems using ¹⁴C-labeled this compound .

Methodological Best Practices

  • Data reproducibility : Document all experimental parameters (e.g., stirring speed, humidity) in supplemental materials .
  • Conflict resolution : Use multi-technique validation (e.g., NMR + X-ray crystallography for structure confirmation) .
  • Literature rigor : Prioritize peer-reviewed journals over non-curated databases; cross-validate properties via Reaxys or SciFinder .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.